5-溴-1H-吲哚-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

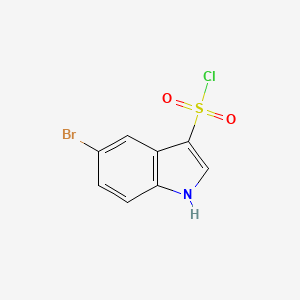

The compound "5-bromo-1H-indole-3-sulfonyl chloride" is a brominated indole derivative with a sulfonyl chloride group. This structure suggests potential reactivity due to the presence of the sulfonyl chloride moiety, which is commonly used in sulfonation reactions to introduce sulfonamide groups into molecules. The bromine atom on the indole ring also indicates the possibility of further substitution reactions, given that bromine is a good leaving group.

Synthesis Analysis

The synthesis of brominated indole derivatives can be achieved through various methods. One approach is the use of tandem reactions, as demonstrated in the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, which involves the reaction of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides under transition-metal-free conditions . Although this method does not directly synthesize 5-bromo-1H-indole-3-sulfonyl chloride, it provides insight into the type of reactions that can be used to introduce bromine and sulfonyl groups onto an indole core.

Molecular Structure Analysis

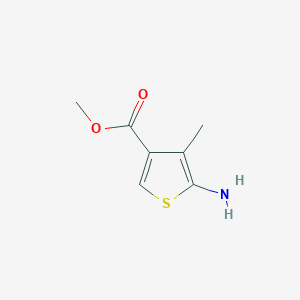

The molecular structure of 5-bromo-1H-indole-3-sulfonyl chloride would consist of an indole ring system substituted at the 5-position with a bromine atom and at the 3-position with a sulfonyl chloride group. The indole core is a common structure in many biologically active molecules, and the substitution pattern is crucial for the chemical reactivity and potential biological activity of the compound.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with various nucleophiles, including amines, alcohols, and others, to form sulfonamides, sulfonate esters, and other sulfonated products. For instance, the reactions of 5-chloro-2-thiophenesulfonyl chloride with different nucleophiles resulted in a variety of sulfonated products . This suggests that 5-bromo-1H-indole-3-sulfonyl chloride could undergo similar reactions, potentially leading to a diverse array of indole-based sulfonated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1H-indole-3-sulfonyl chloride would be influenced by its functional groups. The sulfonyl chloride group is typically associated with high reactivity towards nucleophilic substitution due to the good leaving ability of the chloride. The presence of the bromine atom could also facilitate electrophilic aromatic substitution reactions. The compound's solubility, melting point, and stability would be determined by these functional groups and the overall molecular structure.

科学研究应用

合成与化学反应

5-溴-1H-吲哚-3-磺酰氯参与各种化学反应和合成过程。例如,它已被用于通过与各种化合物反应来合成新型吲哚衍生物。一项研究描述了新型1-苯基-1H-吲哚-2-羧酸的合成,其中创建了具有氨基和含硫取代基的吲哚衍生物(Unangst, Connor, & Stabler, 1987)。另一项研究重点介绍了使用亚磺酸钠对1H-吲哚进行电氧化无金属脱氢α-磺酰化,显示了吲哚在磺酰化反应中的多功能性(Feng, Xi, Chen, & Xiao‐Qi Yu, 2017)。

药物化学与药理学

5-溴-1H-吲哚-3-磺酰氯在药物化学中具有重要意义,尤其是在合成靶向特定受体的化合物的合成中。一项研究讨论了一种新型、有效且口服活性血清素 6 (5-HT6) 受体拮抗剂的发现和开发,其中 5-溴-1H-吲哚-3-磺酰氯在该化合物的开发中发挥了至关重要的作用(Nirogi et al., 2017)。

生物活性化合物合成

该化学物质用于合成具有潜在治疗应用的生物活性化合物。例如,使用 5-溴-2-噻吩基-磺酰氯合成的化合物对特定癌细胞表现出显着的抗癌活性(Miao, Yan, & Zhao, 2010)。

固相合成

5-溴-1H-吲哚-3-磺酰氯也用于固相合成。Holte、Thijs 和 Zwanenburg (1998) 的一项研究重点介绍了聚合物负载磺酰氯在双取代 1,3-恶唑烷-2-酮合成中的应用,展示了磺酰氯在固相有机合成中的多功能性(Holte, Thijs, & Zwanenburg, 1998)。

电化学性质

该化学物质也因其电化学性质而受到研究。Ibrahim 等人 (2020) 合成了一系列基于吲哚的磺酰胺衍生物并研究了它们的电化学行为,表明 5-溴-1H-吲哚-3-磺酰氯在电化学研究中的重要性(Ibrahim et al., 2020)。

安全和危害

未来方向

Indoles, including 5-bromo-1H-indole-3-sulfonyl chloride, are gaining a lot of interest due to their physiological activity. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

作用机制

Target of Action

It’s known that indole derivatives, which include 5-bromo-1h-indole-3-sulfonyl chloride, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-bromo-1H-indole-3-sulfonyl chloride may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a variety of molecular and cellular effects.

属性

IUPAC Name |

5-bromo-1H-indole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAINRUXOJMJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2086186-32-3 |

Source

|

| Record name | 5-bromo-1H-indole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![methyl (2E)-2-[(carbamoylamino)imino]propanoate](/img/structure/B2531107.png)